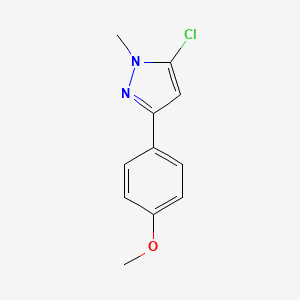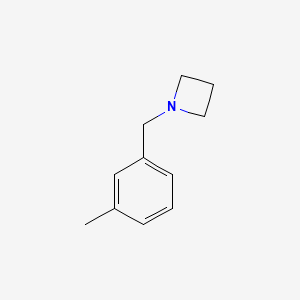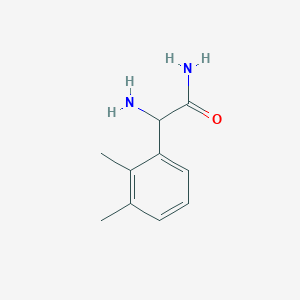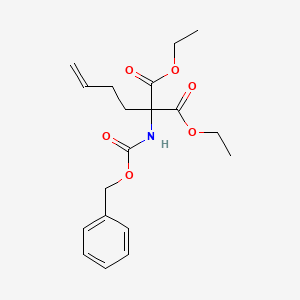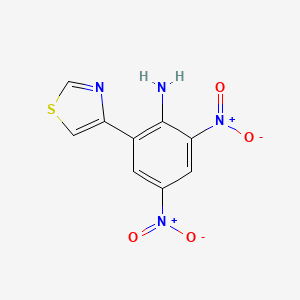
2,4-Dinitro-6-(4-thiazolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-6-(4-thiazolyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dinitro-6-(4-thiazolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which results in the formation of 2,4-dinitroaniline
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-6-(4-thiazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the thiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline or thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-6-(4-thiazolyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-6-(4-thiazolyl)aniline involves its interaction with specific molecular targets. The nitro groups and thiazole ring play a crucial role in its biological activity. For instance, dinitroanilines are known to inhibit microtubule formation by targeting tubulin proteins, which can disrupt cell division in plants and microorganisms . This mechanism is particularly relevant in its use as a herbicide and antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitroaniline: Lacks the thiazole ring, making it less versatile in terms of biological activity.
2,6-Dinitroaniline: Another isomer with different positioning of nitro groups, affecting its chemical reactivity and applications.
2,4,6-Trinitroaniline: Contains an additional nitro group, which can enhance its explosive properties but may reduce its specificity in biological applications.
Uniqueness
2,4-Dinitro-6-(4-thiazolyl)aniline is unique due to the presence of both nitro groups and a thiazole ring. This combination provides a balance of chemical reactivity and biological activity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C9H6N4O4S |
|---|---|
Molekulargewicht |
266.24 g/mol |
IUPAC-Name |
2,4-dinitro-6-(1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H6N4O4S/c10-9-6(7-3-18-4-11-7)1-5(12(14)15)2-8(9)13(16)17/h1-4H,10H2 |
InChI-Schlüssel |
PHHGRXKLDHBJPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CSC=N2)N)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
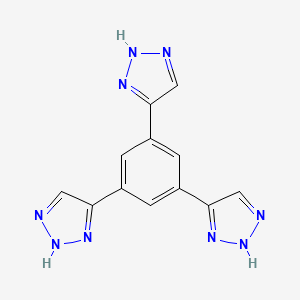
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
